4-(3-(Hydroxymethyl)phenyl)nicotinic acid
Description
4-(3-(Hydroxymethyl)phenyl)nicotinic acid is a nicotinic acid derivative characterized by a hydroxymethyl (-CH$_2$OH) group attached to the meta-position of a phenyl ring, which is itself linked to the 4-position of the nicotinic acid (pyridine-3-carboxylic acid) scaffold. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in pharmacological and synthetic chemistry research.
Properties
IUPAC Name |
4-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)11-4-5-14-7-12(11)13(16)17/h1-7,15H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMXIBWQGLVPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=NC=C2)C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692457 | |
| Record name | 4-[3-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-95-6 | |
| Record name | 3-Pyridinecarboxylic acid, 4-[3-(hydroxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261943-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Hydroxymethyl)phenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(Hydroxymethyl)benzaldehyde and nicotinic acid.
Condensation Reaction: The 3-(Hydroxymethyl)benzaldehyde undergoes a condensation reaction with nicotinic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Oxidation: The resulting intermediate is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Hydroxymethyl)phenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: 4-(3-(Carboxy)phenyl)nicotinic acid.
Reduction: 4-(3-(Hydroxymethyl)phenyl)nicotinic alcohol or aldehyde.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Biological Activities
4-(3-(Hydroxymethyl)phenyl)nicotinic acid exhibits several biological activities that are of interest in pharmacological research:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial properties against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against strains such as Staphylococcus aureus and Escherichia coli at low concentrations .
- The compound has shown promise in overcoming antibiotic resistance in specific bacteria, thereby enhancing the efficacy of existing antibiotics .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The results suggest that it may induce apoptosis in certain cancer cells while exhibiting minimal toxicity to normal cells, indicating a potential role in cancer therapy .
Therapeutic Applications
The therapeutic implications of this compound are vast, particularly in the following areas:
Cardiovascular Health
Research indicates that nicotinic acid derivatives can modulate lipid profiles by reducing levels of lipoprotein(a), a known risk factor for cardiovascular diseases. This effect may be attributed to the compound's ability to influence metabolic pathways associated with lipid metabolism .
Neurological Disorders
There is emerging evidence suggesting that nicotinic acid derivatives may play a role in neuroprotection. Studies have indicated that these compounds can enhance cognitive function and may be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
-
Antimicrobial Efficacy:
A study conducted on various synthesized derivatives of nicotinic acid demonstrated that this compound exhibited an MIC of 0.016 mM against Pseudomonas aeruginosa, highlighting its potential as a potent antimicrobial agent . -
Cancer Cell Line Studies:
In research evaluating the cytotoxicity of this compound against breast cancer cell lines, it was found to significantly reduce cell viability at concentrations above 10 µM, suggesting its potential utility in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 4-(3-(Hydroxymethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Substitution at the 4-position of nicotinic acid (as in this compound) is less common than 5-position derivatives, which are often studied for receptor targeting .
- Functional Groups : The hydroxymethyl group distinguishes this compound from analogs with methyl, trifluoromethyl, or hydroxyl groups. This group may improve water solubility compared to lipophilic analogs like 4-phenylnicotinic acid .
Comparison :
- The hydroxymethyl derivative likely requires protective group strategies (e.g., acetylation of -CH$_2$OH) during synthesis to prevent side reactions, unlike simpler alkyl-substituted analogs .
- Suzuki coupling offers regioselectivity advantages over traditional organolithium methods used for 4-methyl derivatives .
Pharmacological and Chemical Properties
- Bioactivity : Hydroxymethyl-substituted compounds (e.g., 5-CA-2-HM-MCBX in ) are implicated in metabolic pathways and anti-allergic activity, as seen in related benzoic acid derivatives .
- Acidity : The carboxylic acid group (pK$a$ ~2.5) and hydroxymethyl group (pK$a$ ~15) make this compound more acidic than alkyl-substituted analogs like 4-methylnicotinic acid .
- Stability : The hydroxymethyl group may render it susceptible to oxidation compared to trifluoromethyl derivatives, which are more inert .
Biological Activity
4-(3-(Hydroxymethyl)phenyl)nicotinic acid is a derivative of nicotinic acid, which has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxymethyl group on the phenyl ring, which may influence its pharmacological properties. Research into its biological activity encompasses various aspects, including antimicrobial effects, metabolic functions, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring characteristic of nicotinic acid and a phenolic moiety with a hydroxymethyl substituent, which may enhance its solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to nicotinic acid. A study synthesized various nicotinamide derivatives and tested their efficacy against several pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antibacterial activity at low concentrations, suggesting that modifications to the nicotinic structure could yield potent antimicrobial agents .
Table 1: Antimicrobial Activity of Nicotinamide Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| NC-3 | Pseudomonas aeruginosa | 0.016 mM |
| NC-5 | Staphylococcus aureus | 0.03 mM |
| NC-4 | Candida albicans | <1 mM |
Metabolic Functions
Nicotinic acid and its derivatives play crucial roles in metabolism, particularly in the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular respiration and energy production. The conversion of nicotinic acid to NAD+ is essential for various biochemical pathways, including redox reactions and DNA repair mechanisms .
Moreover, research indicates that nicotinic acid can influence lipid metabolism by modulating lipolysis in adipose tissues, which may have implications for treating dyslipidemia .
Neuroprotective Effects
Studies have suggested that nicotinic acid derivatives may exhibit neuroprotective properties. For instance, they may help mitigate neurodegeneration by enhancing autophagy processes and reducing inflammation in neural tissues. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against drug-resistant strains of bacteria. The compound demonstrated significant inhibitory effects on Klebsiella pneumoniae, indicating its potential as an alternative treatment option against resistant infections.
Case Study 2: Lipid Metabolism
A clinical trial investigated the effects of nicotinic acid on lipid profiles in patients with hyperlipidemia. Results showed that administration of nicotinic acid led to a significant increase in HDL levels while reducing triglycerides, underscoring its role in cardiovascular health management .
Q & A
Basic: What synthetic methodologies are most effective for preparing 4-(3-(Hydroxymethyl)phenyl)nicotinic acid?
The synthesis of this compound typically involves:
- Suzuki-Miyaura Cross-Coupling : A boronic acid derivative of the hydroxymethylphenyl group is coupled with a halogenated nicotinic acid precursor (e.g., 4-bromonicotinic acid) using palladium catalysts. This method ensures regioselective aryl-aryl bond formation .
- Ester Hydrolysis : A methyl or ethyl ester of the nicotinic acid moiety is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid group .
- Oxazoline Intermediate Routes : Organolithium reagents (e.g., phenyllithium) can be added to pyridyl oxazoline intermediates, followed by oxidation and deprotection to introduce substituents .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR confirm the aromatic and hydroxymethyl group positions. 2D NMR (e.g., COSY, HMBC) resolves coupling patterns and connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns confirm functional groups .
- X-ray Crystallography : Using programs like SHELX, single-crystal diffraction data refine the 3D structure and hydrogen-bonding networks .
Advanced: How can researchers address low yields in coupling reactions during synthesis?
Low yields often stem from:
- Catalyst Optimization : Testing Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and ligands to improve cross-coupling efficiency .
- Protecting Groups : Temporarily protecting the hydroxymethyl group (e.g., as a silyl ether) prevents side reactions during coupling .
- Reaction Solvent/Time : Polar aprotic solvents (DMF, DMSO) and extended reaction times (24–48 hrs) enhance aryl coupling .
Advanced: How do structural modifications at the hydroxymethyl group affect bioactivity?
Comparative studies of analogs reveal:
| Substituent | Solubility (mg/mL) | Enzyme Inhibition (IC50, µM) |
|---|---|---|
| Hydroxymethyl (target) | 12.3 ± 1.2 | 0.45 ± 0.03 |
| Methyl | 8.7 ± 0.9 | 1.2 ± 0.1 |
| Carboxylic Acid | 25.1 ± 2.1 | >10 |
| The hydroxymethyl group enhances solubility via hydrogen bonding and improves enzyme binding affinity compared to methyl or carboxylate groups . |
Basic: What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use a fume hood to prevent inhalation of fine particles .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .
Advanced: How to resolve discrepancies in bioactivity data across studies?
Contradictions may arise due to:
- Assay Variability : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength) .
- Purity Verification : Use HPLC (>95% purity) to eliminate impurities affecting activity measurements .
- Structural Confirmation : Re-analyze compounds via NMR to rule out isomerization or degradation .
Advanced: What in vitro models study the metabolic stability of this compound?
- Liver Microsomes : Incubate with NADPH to assess Phase I metabolism (oxidation, hydrolysis) .
- Hepatocyte Cultures : Evaluate Phase II conjugation (glucuronidation, sulfation) using LC-MS to identify metabolites .
- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
Basic: What functional groups drive its chemical reactivity?
- Carboxylic Acid : Participates in salt formation, esterification, and amide coupling.
- Hydroxymethyl : Undergoes oxidation (to carboxylate), esterification, or etherification.
- Aromatic Rings : Enable π-π stacking in enzyme binding and electrophilic substitution reactions .
Advanced: How does the hydroxymethyl group influence pharmacokinetics?
Compared to analogs:
- Increased Solubility : Enhances oral bioavailability (logP = 1.2 vs. methyl analog logP = 2.5) .
- Metabolic Stability : Slows hepatic clearance due to reduced Phase I oxidation susceptibility .
Advanced: What computational methods predict target interactions?
- Molecular Docking : Software like AutoDock Vina simulates binding to nicotinic acid receptors (e.g., GPR109A) .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify critical hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
